5-cyclobutyl-1,3-oxazol-2-amine hydrochloride
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Overview
Description
5-Cyclobutyl-1,3-oxazol-2-amine hydrochloride is a chemical compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclobutyl-1,3-oxazol-2-amine hydrochloride typically involves the cyclization of β-hydroxy amides to oxazolines using reagents such as DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor . The reaction conditions are generally mild and efficient, making it a favorable method for producing this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
5-Cyclobutyl-1,3-oxazol-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.
Scientific Research Applications
5-Cyclobutyl-1,3-oxazol-2-amine hydrochloride has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various chemical entities.
Biology: It is used in the study of biological pathways and mechanisms.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 5-cyclobutyl-1,3-oxazol-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, in its role as an antimicrobial agent, it may inhibit the synthesis of bacterial cell walls or interfere with essential bacterial enzymes . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-(5-Cyclobutyl-1,3-oxazol-2-yl)-3-(sub)phenyl/pyridylthiourea: This compound has shown high activity against multidrug-resistant Mycobacterium tuberculosis.
Oxazole derivatives: These compounds have a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Uniqueness
5-Cyclobutyl-1,3-oxazol-2-amine hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its cyclobutyl group and oxazole ring contribute to its stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
2680533-33-7 |
---|---|
Molecular Formula |
C7H11ClN2O |
Molecular Weight |
174.6 |
Purity |
95 |
Origin of Product |
United States |
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